![molecular formula C14H12O4S B6406476 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95% CAS No. 1262006-85-8](/img/structure/B6406476.png)

2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Methoxycarbonyl)thiophene-3-boronic acid is a chemical compound with the molecular formula C6H8BO4S . It has a molecular weight of 187 . The compound is stored at temperatures between 28°C .

Molecular Structure Analysis

The InChI code for 5-(Methoxycarbonyl)thiophene-3-boronic acid is 1S/C6H8BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10,12H,1H3 .Physical And Chemical Properties Analysis

5-(Methoxycarbonyl)thiophene-3-boronic acid is a solid substance . It is stored in a dark place under an inert atmosphere .Scientific Research Applications

2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, such as small molecules, peptides, and proteins. It has also been used as a catalyst for the synthesis of polymers and as an inhibitor in enzymatic reactions. In addition, it has been used in protein engineering to modify the structure and function of proteins.

Mechanism of Action

Mode of Action

It is known that the compound contains a thiophene ring, which is often involved in pi stacking interactions with aromatic amino acids in protein targets .

Pharmacokinetics

The presence of a carboxylic acid group could potentially affect its absorption and distribution, as these groups can form hydrogen bonds with biological molecules .

Advantages and Limitations for Lab Experiments

2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95% is a versatile compound that can be used in a variety of experiments. Its advantages include its ability to act as a reagent, catalyst, and inhibitor, its stability in a variety of conditions, and its low toxicity. Its limitations include its low solubility in water, its incompatibility with certain compounds, and its potential to interfere with certain biochemical reactions.

Future Directions

The potential applications of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95% are vast and varied. In the future, it could be used to develop new drugs, to study the effects of environmental toxins, to modify proteins, and to develop new materials. Additionally, it could be used to study the effects of mutations on proteins, to study the mechanisms of signal transduction, and to develop new catalysts. Finally, it could be used to study the effects of drugs on the body and to develop new methods for drug delivery.

Synthesis Methods

2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid, 95% can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of a thiophene-3-carbonyl chloride with an arylmethylbenzene in the presence of a base. The reaction proceeds through a nucleophilic substitution, resulting in the formation of an arylthiophene-3-carbonylmethylbenzene. The final product is then obtained by acid-catalyzed hydrolysis of the intermediate.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

Properties

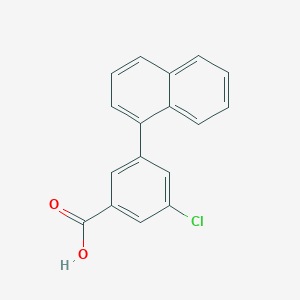

IUPAC Name |

2-(5-methoxycarbonylthiophen-3-yl)-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-8-4-3-5-10(12(8)13(15)16)9-6-11(19-7-9)14(17)18-2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCOTGYJYDEZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CSC(=C2)C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690978 |

Source

|

| Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-85-8 |

Source

|

| Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95%](/img/structure/B6406410.png)

![5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406424.png)

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95%](/img/structure/B6406429.png)

![5-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406443.png)

![3-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406463.png)

![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406468.png)

![4-Fluoro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406479.png)

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406488.png)

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methoxybenzoic acid, 95%](/img/structure/B6406495.png)

![5-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406496.png)